3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline
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Overview
Description
3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline is a chemical compound with the molecular formula C14H13N3 and a molecular weight of 223.28 g/mol . This compound is known for its unique structure, which includes a benzimidazole moiety linked to an aniline group via a methylene bridge. The presence of both benzimidazole and aniline functionalities makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline typically involves the reaction of benzimidazole with an appropriate aniline derivative. One common method involves the use of benzimidazole and 3-chloromethylaniline under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various halogenated or nitrated products .
Scientific Research Applications
3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets. The benzimidazole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-benzimidazol-2-yl)methyl]aniline
- 4-[(1H-benzimidazol-2-yl)methyl]aniline
- 5-[(1H-benzimidazol-2-yl)methyl]aniline
Uniqueness
3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline is unique due to its specific substitution pattern on the aniline ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and applications .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-11-5-3-4-10(8-11)9-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCICADUXPJHXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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